Methyl 2-amino-5-bromo-3,6-difluorobenzoate
Overview
Description
Methyl 2-amino-5-bromo-3,6-difluorobenzoate is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, bromine, and fluorine substituents
Preparation Methods
The synthesis of Methyl 2-amino-5-bromo-3,6-difluorobenzoate typically involves the esterification of 2-amino-5-bromo-3,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-amino-5-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include halides, alkoxides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-5-bromo-3,6-difluorobenzoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 2-amino-5-bromo-3,6-difluorobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-3,6-difluorobenzoate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
Methyl 2-amino-5-bromobenzoate: Lacks the fluorine substituents, which may influence its chemical properties and applications.
Methyl 5-bromo-2,3-difluorobenzoate:
The presence of both bromine and fluorine substituents in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTQGKPOWZUBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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